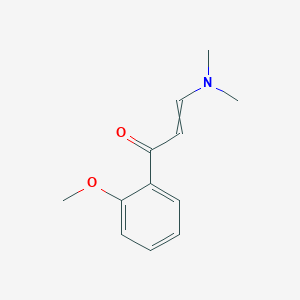
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE
概要
説明
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is a chemical compound known for its diverse applications in various fields of scientific research. It is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a propene-1-one moiety. This compound is often used as a reactant in the preparation of other complex molecules due to its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the reaction of dimethylamine with 2-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
- (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
- 2-{[(2-methoxyphenyl)amino]methylene}-5,5-dimethyl-cyclohexane-1,3-dione
Uniqueness
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis, versatility in chemical reactions, and broad range of applications in various fields .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3 |
InChIキー |
WKNJWYUQADHZSM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













